17-(5,6-Dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
17-(5,6-Dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(5,6-Dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the oxepane ring: This step involves the cyclization of a suitable precursor to form the oxepane ring.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Formation of the cyclopenta[a]phenanthrene core: This step involves a series of cyclization and rearrangement reactions to form the core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
17-(5,6-Dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
17-(5,6-Dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 17-(5,6-Dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Interacting with receptors: Binding to cell surface or intracellular receptors to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
Periplocin: A plant-derived glycoside with a similar cyclopenta[a]phenanthrene core.
Bile acids: Compounds with similar structural features and biological activities.
Uniqueness
17-(5,6-Dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
17-(5,6-dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(33)27(3,4)34-17-18/h8,18-20,22-23,25,31,33H,9-17H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBXWXOYFGZLRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(C(C(OC5)(C)C)O)O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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